N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine
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Overview
Description
N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine is an organic compound that features a pyridine ring attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of N-methyl ethane-1,2-diamine with a pyridine derivative. One common method involves the use of a nucleophilic substitution reaction where the pyridine derivative is activated, often using a halogen, and then reacted with N-methyl ethane-1,2-diamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives with various functional groups attached.
Scientific Research Applications
N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
N,N′-Bis(2-pyridinylmethyl)ethane-1,2-diamine: Similar structure but with two pyridine rings.
N-Methyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a pyridine ring.
N-Methyl-1,2-ethanediamine: Lacks the pyridine ring, making it less versatile in coordination chemistry
Uniqueness: N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine is unique due to its combination of a pyridine ring with an ethane-1,2-diamine backbone, providing both nucleophilic and electrophilic sites for diverse chemical reactions and interactions.
Properties
CAS No. |
105954-40-3 |
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Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-methyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H15N3/c1-10-5-6-12-8-9-3-2-4-11-7-9/h2-4,7,10,12H,5-6,8H2,1H3 |
InChI Key |
LNIWWJBOJUSIAA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNCC1=CN=CC=C1 |
Origin of Product |
United States |
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